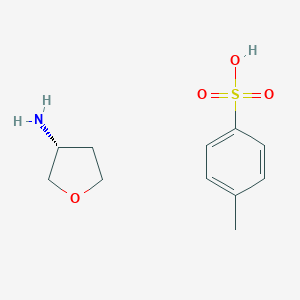

(R)-3-Aminotetrahydrofuran tosylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-3-Aminotetrahydrofuran tosylate involves several key steps, starting from (S)-3-hydroxyltetrahydrofuran. Acylation with 4-methylbenzensulfonyl chloride, followed by substitution with NaN3 and reduction with Zn/NH4Cl, has been shown to yield high quantities of the target amine. This method is considered more economical compared to previously reported methods (Yang Jianping, 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its cyclic ether backbone, which imparts certain stereochemical properties conducive to selective chemical reactions. The application of IR, HNMR, and MS techniques confirms the structure and purity of the synthesized compound, underscoring its significance in synthetic routes (Yang Jianping, 2012).

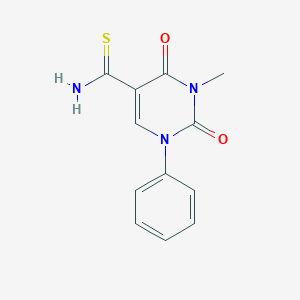

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including cycloadditions, that enable the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. These reactions are facilitated by the compound's ability to act as a [2C]-component, highlighting its versatility in synthesizing nitrogen-containing heterocycles (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its handling and application in various chemical syntheses. While specific studies focusing solely on these aspects are limited, the compound's stability under various conditions is inferred through its successful use in multiple synthetic routes, indicating robustness and reliability as a synthetic intermediate.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with different chemical groups and participation in stereoselective transformations, underscore its utility in organic synthesis. Its ability to undergo reactions under mild conditions while maintaining stereochemical integrity makes it a valuable compound for constructing complex organic molecules with precise spatial arrangements (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015).

Applications De Recherche Scientifique

Synthesis of Aminotetrahydrofuran Derivatives

(R)-3-Aminotetrahydrofuran tosylate serves as a precursor in the synthesis of various aminotetrahydrofuran derivatives. One study demonstrates the synthesis of (R)-3-aminotetrahydrofuran using (S)-3-hydroxyltetrahydrofuran, highlighting a method that is more economical than previously reported methods (Yang Jianping, 2012). Such derivatives are crucial in organic synthesis, serving as building blocks for more complex molecules.

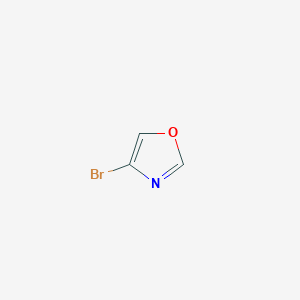

Cycloaddition Reactions

This compound is utilized in cycloaddition reactions, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. This application is demonstrated in a study involving Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015). The ability to form these structures efficiently is valuable in the synthesis of complex organic molecules with potential biological activities.

Functionalized Aminotetrahydrofuran Synthesis

Research on acid-mediated transformations of enantiopure dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives reveals two new routes. These transformations yield derivatives that are promising ligands for selectin inhibition studies, indicating potential biomedical applications (Vjekoslav Dekaris, Bettina Bressel, H. Reissig, 2010).

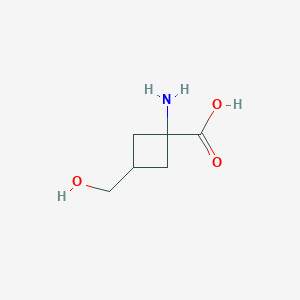

Ligand Synthesis for DNA/RNA Binding Studies

The synthesis of sugar-derived cyclic β-amino acids from this compound serves as a foundation for designing foldamers and biomimetic structures. A study reports the synthesis of C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid, leading to new peptide nucleic acids (PNAs) with excellent DNA binding affinity and specificity. This demonstrates the potential of this compound derivatives in nucleic acid research and therapeutic applications (Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015).

Enantioselective Synthesis

This compound is involved in the enantioselective synthesis of biologically active compounds, as illustrated by the efficient synthesis of (R)-3-aminothiolane, a vital building block for synthesizing biologically active molecules. This underscores the importance of this compound in the synthesis of enantiomerically pure compounds with potential pharmaceutical applications (Xianhua Pan, Xiao-Le Tao, Libo Ruan, Yiming Li, W. Ou, F. Liu, 2011).

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;(3R)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-FZSMXKCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557885 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111769-27-8 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)

![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)